An S1P receptor agonist YUN88562, also known as S1p receptor agonist 1, is an S1P receptor agonist extracted from patent WO 2015039587 A1, compound example 2. Sphingosine 1-phosphate (S1P) suppresses the collagen-induced activation of human platelets via S1P4 receptor. S1P inhibits the collagen-induced human platelet activation through S1PR4 but not S1PR1. YUN88562 has CAS#1514888-56-2, has no code name. According to Hodoodo Chemical Nomenclature, it is named as YUN88562 for easy scientific communication.
Synthesis Analysis
FTY720 (fingolimod): Synthesized through a multi-step process involving the modification of myriocin, a naturally occurring sphingosine analog. []
BAF312 (siponimod): Synthesized through a multi-step process involving the construction of a substituted azetidine ring and a biphenyl moiety. []
RPC1063 (ozanimod): Synthesized through a multi-step process involving the coupling of a substituted indole ring with a chiral amine. []
Other S1P1 agonists: Synthesized using various chemical approaches, including structure-based design, modification of natural products, and high-throughput screening. [, , ]
Molecular Structure Analysis
Phosphorylation: Some S1P1 agonists, like FTY720, require phosphorylation in vivo to become active. This reaction is typically catalyzed by sphingosine kinase 2 (SphK2). []
Hydrolysis: S1P1 agonists containing ester or amide bonds may be hydrolyzed by enzymes in vivo, influencing their pharmacokinetic properties. []
Oxidation: S1P1 agonists containing susceptible functional groups, such as aldehydes or thiols, may undergo oxidation in vivo. []
Mechanism of Action
Lymphocyte sequestration: S1P1 activation on lymphocytes promotes their retention in secondary lymphoid organs, reducing their circulation in the blood and decreasing their infiltration into inflamed tissues. [, , ]
Endothelial barrier enhancement: S1P1 activation on endothelial cells strengthens cell-cell junctions, reducing vascular permeability and inflammation. [, , ]
Cellular proliferation and survival: S1P1 activation can promote cell survival and proliferation in specific cell types, including neurons and oligodendrocytes. [, ]
Physical and Chemical Properties Analysis
Lipophilicity: Determines their ability to cross cell membranes and the blood-brain barrier. []
Solubility: Influences their formulation and bioavailability. []
Stability: Affects their shelf life and metabolism in vivo. []
Molecular weight: Influences their distribution and clearance from the body. []
Applications
Immunology: Studying lymphocyte trafficking, immune cell differentiation, and the pathogenesis of autoimmune diseases. [, ]
Neuroscience: Investigating neuroinflammation, demyelination, and neuroprotection in neurological disorders. [, ]
Cardiology: Exploring cardiac development, angiogenesis, and the role of S1P1 in myocardial infarction and heart failure. [, ]
Oncology: Investigating the role of S1P1 in tumor growth, metastasis, and immune evasion. []
Drug development: Identifying novel S1P1 agonists with improved selectivity, efficacy, and safety profiles for treating various diseases. [, , ]
Related Compounds
Fingolimod (FTY720)
Compound Description: Fingolimod, also known as FTY720, is a first-in-class sphingosine-1-phosphate (S1P) receptor modulator. It acts as a prodrug, undergoing phosphorylation in vivo to become a potent agonist of S1P receptors 1, 3, 4, and 5. This action leads to the internalization and degradation of these receptors, effectively functioning as a functional antagonist. Fingolimod is FDA-approved for treating relapsing forms of multiple sclerosis (MS). []
KRP203
Compound Description: KRP203 is a potent, orally active agonist of the S1P receptor subtype 1 (S1P1). Similar to fingolimod, it induces the sequestration of peripheral lymphocytes, reducing the number of activated lymphocytes circulating to the gastrointestinal tract. []
Ceralifimod (ONO-4641)
Compound Description: Ceralifimod (ONO-4641) is a selective agonist for S1P1 and S1P5 receptors. It demonstrates high selectivity for S1P1 over S1P3, making it a potentially safer alternative to pan-S1P receptor agonists like fingolimod, as S1P3 activation has been linked to undesirable effects. []
CYM5442
Compound Description: CYM5442 is a selective agonist of the S1P1 receptor. []
ApoM-Fc-bound S1P
Compound Description: ApoM-Fc-bound S1P is a bioengineered compound that utilizes the S1P chaperone apolipoprotein M (ApoM) fused to the Fc region of immunoglobulin G (IgG) to deliver S1P specifically to S1P1. []
BMS-986166
Compound Description: BMS-986166 is a novel, selective partial agonist of S1P1R. It is phosphorylated in vivo to its pharmacologically active form, BMT-121795. []
SEW2871
Compound Description: SEW2871 is a selective agonist for the S1P1 receptor. It has been investigated for its potential in various therapeutic areas, including autoimmune diseases and cardiovascular conditions. [, ]
DS-SG-44
Compound Description: DS-SG-44 ((2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl phosphoric acid) is an S1P analog. It demonstrates agonist activity at S1P receptors, particularly S1P2. []
VPC24191
Compound Description: VPC24191 is an agonist that selectively activates S1P1 and S1P3 receptors. []
VPC23019
Compound Description: VPC23019 is an antagonist that selectively blocks S1P1 and S1P3 receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
M1 muscarinic receptor agonist (EC50 = 3.1 μM) and pan mAChR M3, M5 positive allosteric modulator (PAM). Neuroprotective agent. Active in vitro. VU0119498 is a M1 muscarinic receptor agonist (EC50 = 3.1 μM) and pan mAChR M3, M5 positive allosteric modulator (PAM). VU0119498 is a neuroprotective agent.
VU0183254 is an antagonist of insect olfactory receptors (ORs) acting at a binding site on the Orco subunit, capable of broadly inhibiting odor-mediated OR complex activation.
Potent and selective PLD1 inhibitor (IC50 values are 46 and 933 nM for PLD1 and PLD2 respectively). Inhibits migration in cancer cell lines. VU-0155069 is a potent and selective phospholipase D1 (PLD1) inhibitor.